molecular formula C9H9N3O2 B052315 Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate CAS No. 111753-15-2

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate

Cat. No. B052315
M. Wt: 191.19 g/mol
InChI Key: YNSZOPQMEOIKRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate and related compounds has been explored through various methods. One approach involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to produce carboxylic acids, showcasing a method to generate related structures (Abignente et al., 1982). Additionally, aqueous syntheses have been reported that do not require deliberate addition of catalysts, expanding the methodologies for generating these compounds (Darapaneni Chandra Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate, like its analogs, is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure combining a pyridine ring fused with an imidazole ring. This structure is crucial for the compound's chemical reactivity and interaction with various biological targets. 1H NMR spectral analysis provides insights into the molecular structure and substitution patterns of these compounds (Bourdais & Omar, 1980).

Chemical Reactions and Properties

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including novel dealkylation, which affords new substitution patterns, demonstrating the compound's versatility as a precursor for further chemical modifications (Blackburn & Guan, 2000). The compound's chemical properties are influenced by its ability to participate in multi-component syntheses and cyclodehydration-aromatization reactions, facilitating the creation of complex heterocyclic structures (Régnier et al., 2016).

Physical Properties Analysis

The physical properties of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate, such as solubility, melting point, and stability, are crucial for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure, particularly the presence of functional groups that affect its interaction with solvents and other compounds. However, specific details on the physical properties of this compound require further exploration in the literature.

Chemical Properties Analysis

The chemical properties of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate include its reactivity in condensation reactions, nucleophilic substitutions, and its role as a building block in the synthesis of various heterocyclic compounds. The compound's amino and carboxylate groups are pivotal for its chemical behavior, enabling a wide range of reactions that can be utilized for the synthesis of pharmacologically active molecules (Shaabani et al., 2006).

Scientific Research Applications

Synthesis Techniques and Catalysis

A notable application of Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate derivatives lies in their synthesis through innovative methods that enhance efficiency and yield. For instance, ionic liquids have been utilized to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating good to excellent yields. This method benefits from simple workup procedures and the reusability of the ionic liquid, highlighting an eco-friendly approach to synthesizing these compounds (Shaabani, Soleimani, & Maleki, 2006). Furthermore, zinc iodide has been used as a catalyst for synthesizing 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds. This method offers a concise and novel approach, providing the desired products in good to excellent yields, showcasing the versatility of catalysts in facilitating these reactions (Han, Ma, Wu, & Huang, 2015).

Novel Compound Development

The synthesis of Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate derivatives opens avenues for developing novel compounds with potential therapeutic applications. For example, the facile synthesis of imidazo[1,2-a]pyridines under solvent-free conditions using mechanochemical ball-milling demonstrates an efficient and green approach to creating new derivatives. This method emphasizes mild reaction conditions, high yields, and simple separation processes, underlining its utility in medicinal chemistry for the rapid development of novel compounds (Maleki, Javanshir, & Naimabadi, 2014).

Catalytic and Green Chemistry Applications

Catalysis plays a crucial role in the synthesis of Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate derivatives, with methods focusing on sustainability and efficiency. For instance, cellulose@Fe2O3 nanoparticle composites have been employed as magnetically recoverable nanocatalysts for synthesizing 3-aminoimidazo[1,2-a]pyridines. This approach highlights the importance of green chemistry principles, offering high catalytic activity, good reusability, and a simple magnetic work-up, which aligns with the goals of sustainable chemical processes (Shaabani, Nosrati, & Seyyedhamzeh, 2015).

Safety And Hazards

The safety information for “Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-A]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against MDR-TB and XDR-TB, making them potential candidates for future drug discovery research . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds could play a significant role in this endeavor .

properties

IUPAC Name

methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZOPQMEOIKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC=C(N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate

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